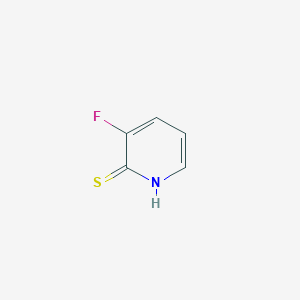

3-fluoro-1,2-dihydropyridine-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOVSPPEBNMIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631130 | |

| Record name | 3-Fluoropyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865663-90-7 | |

| Record name | 3-Fluoropyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Fluoro-1,2-dihydropyridine-2-thione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of the novel compound, 3-fluoro-1,2-dihydropyridine-2-thione. This document outlines a plausible synthetic pathway, detailed experimental protocols, and comprehensive characterization data, leveraging established chemical principles and spectroscopic data from analogous compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a foundational understanding of this fluorinated heterocyclic compound.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. The pyridine-2-thione scaffold is also a privileged structure, appearing in numerous biologically active compounds. The combination of these two features in this compound suggests its potential as a valuable building block for the development of new therapeutic agents.

It is important to note that 1,2-dihydropyridine-2-thiones can exist in tautomeric equilibrium with their corresponding 2-mercaptopyridine isomers. The position of this equilibrium is influenced by factors such as solvent polarity, concentration, and temperature. In many contexts, the thione tautomer is the predominant form in solution and in the solid state.

Proposed Synthesis

A two-step synthetic route to this compound is proposed, commencing with the commercially available 3-fluoropyridine. The synthesis involves an initial chlorination step to produce the key intermediate, 2-chloro-3-fluoropyridine, followed by a nucleophilic substitution reaction to introduce the thione functionality.

Step 1: Synthesis of 2-Chloro-3-fluoropyridine

The first step involves the chlorination of 3-fluoropyridine. While various methods exist for the chlorination of pyridines, a common approach is the diazotization of an aminopyridine followed by a Sandmeyer-type reaction. However, a more direct approach starting from a suitable precursor like 2-amino-3-fluoropyridine or through direct chlorination of 3-fluoropyridine-N-oxide could also be envisaged. A plausible method for the synthesis of 2-chloro-3-fluoropyridine involves the diazotization of 2-chloro-3-aminopyridine in the presence of a fluoride source.

Step 2: Synthesis of this compound

The conversion of 2-chloro-3-fluoropyridine to the target compound can be achieved through reaction with a sulfur nucleophile. Two common and effective methods for this transformation are the reaction with sodium hydrosulfide or with thiourea followed by hydrolysis.[1][2] The reaction with thiourea proceeds through an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the final product.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of 2-Chloro-3-fluoropyridine

A potential route to 2-chloro-3-fluoropyridine starts from 2-chloro-3-aminopyridine. In a typical procedure, 2-chloro-3-aminopyridine is diazotized using tert-butyl nitrite in the presence of a fluoride source such as copper(II) fluoride in an organic solvent.[3]

Synthesis of this compound

Method A: Reaction with Sodium Hydrosulfide

To a solution of 2-chloro-3-fluoropyridine in a suitable solvent such as ethanol or propylene glycol, an aqueous solution of sodium hydrosulfide is added.[1][4] The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed. Upon completion, the reaction is cooled, and the pH is adjusted to precipitate the product. The crude product is then collected by filtration, washed with water, and purified by recrystallization.

Method B: Reaction with Thiourea

A mixture of 2-chloro-3-fluoropyridine and thiourea in ethanol is heated to reflux.[2][5] After the formation of the intermediate isothiouronium salt is complete (as monitored by TLC), an aqueous solution of a base, such as sodium hydroxide, is added to hydrolyze the intermediate. The reaction mixture is then acidified to precipitate the this compound. The product is collected by filtration and purified by recrystallization.

Characterization

The structure of the synthesized this compound can be confirmed by a combination of spectroscopic methods and elemental analysis. The expected data are summarized in the tables below, based on known data for similar compounds.

Physical and Analytical Data

| Property | Expected Value |

| Molecular Formula | C₅H₄FNS |

| Molecular Weight | 129.16 g/mol |

| Appearance | Yellowish crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water |

Spectroscopic Data

| Technique | Expected Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm) / m/z |

| FT-IR (KBr) | ~3400 (N-H stretch), ~1600 (C=C stretch), ~1250 (C=S stretch), ~1050 (C-F stretch) |

| ¹H NMR | Signals corresponding to the three aromatic protons, with splitting patterns influenced by fluorine coupling. |

| ¹³C NMR | Signals for the five carbon atoms, with the carbon bearing the fluorine showing a large ¹JCF coupling constant. |

| ¹⁹F NMR | A single resonance characteristic of a fluorine atom on a pyridine ring. |

| Mass Spec (EI) | Molecular ion peak at m/z = 129. |

Visualizations

Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow

References

- 1. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents [patents.google.com]

- 2. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 3. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 4. Sodium hydrosulfide - Wikipedia [en.wikipedia.org]

- 5. The reactions of thiourea with some chloropyrazines and their N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

In-depth Technical Guide: Physicochemical Properties of 3-Fluoro-1,2-dihydropyridine-2-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-1,2-dihydropyridine-2-thione is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. This technical guide aims to provide a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities. However, a thorough search of available scientific literature and chemical databases reveals a significant lack of specific experimental data for this particular molecule. While general information on related compounds exists, detailed quantitative properties, specific synthesis protocols, and defined biological pathways for this compound are not extensively documented. This guide summarizes the available information and provides context based on structurally similar compounds.

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of this compound are largely unavailable in the public domain. The following table summarizes the limited information that has been found, alongside estimated values for related compounds to provide a comparative context.

| Property | Value for this compound | Notes |

| Molecular Formula | C5H4FNS | - |

| Molecular Weight | 129.16 g/mol | - |

| CAS Number | 865663-90-7 | - |

| Boiling Point | 156.2 ± 50.0 °C | Predicted value.[1] |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| LogP | Data not available | - |

Synthesis and Experimental Protocols

A plausible synthetic approach for this compound could be adapted from the Biginelli reaction. The following workflow illustrates a generalized synthetic strategy.

Caption: Generalized workflow for the synthesis of dihydropyrimidine-2-thiones via the Biginelli reaction.

Note: The successful synthesis of this compound would necessitate the use of specific fluorinated precursors, and the reaction conditions would require optimization.

Potential Biological Activity and Signaling Pathways

There is no specific information available concerning the biological activity or the signaling pathways associated with this compound. However, the broader class of dihydropyrimidine-2-thiones has been investigated for a variety of biological activities. These include:

-

Antimicrobial Activity: Some derivatives have shown efficacy against various bacterial and fungal strains.[2][3][4]

-

Anticancer Activity: Certain dihydropyrimidine-2-thiones have been evaluated for their cytotoxic effects on cancer cell lines.[5]

-

Antiviral Activity: The dihydropyrimidine scaffold is of interest in the development of antiviral agents.[6][7]

The mechanism of action for these activities is diverse and depends on the specific substitutions on the dihydropyrimidine ring. A general logical relationship for investigating the potential biological activity of a novel compound like this compound is outlined below.

Caption: A logical workflow for the investigation of the biological activity of a novel chemical entity.

Conclusion

While this compound presents an interesting scaffold for chemical and pharmacological research, there is a significant lack of specific experimental data in the current scientific literature. The information provided in this guide is based on the limited available data and extrapolations from related compound classes. Further experimental investigation is required to fully characterize the physicochemical properties, develop robust synthetic protocols, and elucidate the biological activities and potential signaling pathways of this compound. This document serves as a foundational resource to guide future research endeavors in this area.

References

- 1. This compound | 865663-90-7 [m.chemicalbook.com]

- 2. Synthesis and biological evaluation of 3, 4 -dihydropyrimidines thiones derivatives | Semantic Scholar [semanticscholar.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. Dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors: synthesis, SAR and in vitro profiling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08449G [pubs.rsc.org]

- 7. Dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors: synthesis, SAR and in vitro profiling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dihydropyridine-2-thione and Dihydropyrimidine-2-thione Derivatives

Disclaimer: No specific information, including a CAS number or IUPAC name, could be located for "3-fluoro-1,2-dihydropyridine-2-thione" in the available scientific literature and chemical databases. This suggests that the compound may be novel, not yet synthesized, or indexed under a different nomenclature. This guide, therefore, provides a comprehensive overview of the closely related and well-documented classes of dihydropyridine-2-thiones and dihydropyrimidine-2-thiones, with a focus on their synthesis, biological activities, and experimental protocols relevant to researchers, scientists, and drug development professionals.

Introduction to Dihydropyrimidine-2(1H)-thiones

Dihydropyrimidines (DHPMs) and their thione derivatives are heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological properties.[1][2] These scaffolds are present in various natural products and have been identified as privileged structures in drug discovery.[3] Their biological activities include antiviral, antitumor, antibacterial, anti-inflammatory, and antihypertensive effects.[3][4] Notably, some marine alkaloids containing the dihydropyrimidine core have shown potential as HIVgp-120-CD4 inhibitors.[3] The thione derivatives, in particular, have been explored for various therapeutic applications.

Synthesis of Dihydropyrimidine-2(1H)-thiones

The most prominent method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and their corresponding thiones is the Biginelli reaction.[5][6] This is a one-pot, three-component condensation reaction involving an aldehyde, a β-ketoester (or other 1,3-dicarbonyl compound), and urea or thiourea.[5][7]

The Biginelli Reaction

The classical Biginelli reaction is typically acid-catalyzed and involves the condensation of these three components.[5] The reaction mechanism is believed to proceed through the formation of an iminium intermediate from the aldehyde and urea/thiourea, which then acts as an electrophile for the nucleophilic addition of the β-ketoester enol.[5] Subsequent cyclization and dehydration yield the dihydropyrimidine scaffold.[5]

Numerous modifications to the original protocol have been developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions. These include the use of various catalysts such as Lewis acids (e.g., Yb(OTf)₃, InCl₃), protic acids, ionic liquids, and solid-supported catalysts under solvent-free conditions, microwave irradiation, or ultrasound.[3][5][7]

The general workflow for the Biginelli reaction is depicted in the following diagram:

Caption: General workflow of the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones.

Experimental Protocols

General Protocol for the Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-thiones via Biginelli Reaction

This protocol is a generalized procedure based on common methodologies found in the literature.[3][7] Researchers should consult specific literature for precise conditions related to their substrates of interest.

Materials:

-

Aromatic aldehyde (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Thiourea (1.5 mmol)

-

Catalyst (e.g., Yb(OTf)₃, 10 mol%)

-

Solvent (e.g., ethanol or solvent-free)

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, thiourea, and the catalyst.

-

If using a solvent, add it to the flask. For solvent-free conditions, proceed to the next step.

-

Stir the mixture at a specified temperature (e.g., 80°C or reflux) for a designated time (e.g., 2-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. If not, the solvent (if used) is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure 3,4-dihydropyrimidin-2(1H)-thione.

Biological Activities and Quantitative Data

Dihydropyrimidine-2-thione derivatives have been reported to exhibit a wide array of biological activities. The nature and position of substituents on the dihydropyrimidine ring play a crucial role in their pharmacological effects.[8] Fluorinated derivatives, in particular, have shown significant potential in various therapeutic areas.[9]

| Compound Class/Derivative | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference |

| 4-(p-Trifluoromethylphenyl) DHPM | Urease Inhibitor | IC₅₀ = 3.70 ± 0.5 µM | [9] |

| Thiophene-substituted 3,4-dihydropyridine-2(1H)-thione (S22) | Antiproliferative (Melanoma A375 cells) | IC₅₀ = 1.71 ± 0.58 µM | [10][11] |

| Dihydropyrimidine-derived amides | ROCK1 Inhibitor | - | [8] |

| Batzelladine alkaloids (DHPM core) | HIVgp-120-CD4 Inhibitors | - | [3] |

| Various DHPMs | Antitubercular | MIC = 0.02 µg/mL (for most potent compounds) | [8] |

| Substituted 2-thio-6-oxo-1,6-dihydropyrimidines | Human Lactate Dehydrogenase Inhibitors | - | [8] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of dihydropyrimidine-thiones are a result of their interaction with various cellular targets and signaling pathways. For instance, their anticancer effects can be attributed to the inhibition of key mitotic proteins.

Mitotic Inhibition Pathway

Certain dihydropyridine-2(1H)-thione derivatives have been identified as mitotic-specific inhibitors. They can disrupt the formation of the mitotic spindle by inhibiting tubulin polymerization, often by interacting with the colchicine binding site.[11] This leads to cell cycle arrest and ultimately apoptosis in rapidly dividing cancer cells.[11]

Caption: Proposed mechanism of mitotic inhibition by certain dihydropyridine-2(1H)-thione derivatives.

Conclusion

While specific data for this compound remains elusive, the broader classes of dihydropyridine- and dihydropyrimidine-2-thiones represent a rich field of study for medicinal chemists and drug developers. The synthetic accessibility through methods like the Biginelli reaction, coupled with a wide spectrum of biological activities, makes these scaffolds promising for the development of novel therapeutics. Further research into specifically fluorinated derivatives is warranted to explore the potential benefits of fluorine substitution on the pharmacological properties of these compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biginelli Reaction [organic-chemistry.org]

- 6. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 10. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation of Fluorinated Dihydropyrimidinethiones: A Technical Guide for Researchers

Disclaimer: This technical guide addresses the crystal structure and characterization of fluorinated dihydropyrimidine-2-thione derivatives, as extensive searches did not yield specific data for 3-fluoro-1,2-dihydropyridine-2-thione. The following information is based on closely related and structurally analogous compounds, providing a valuable reference for researchers in drug development and medicinal chemistry.

Introduction

Dihydropyrimidine-2-thiones (DHPMs) and their derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential antiviral, antibacterial, and antifungal properties.[1] The introduction of a fluorine atom into the molecular scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth overview of the synthesis, crystal structure, and experimental protocols for fluorinated dihydropyrimidine-2-thione analogues, offering a foundational understanding for the design and development of novel therapeutic agents.

Synthesis and Experimental Protocols

The synthesis of dihydropyrimidine-2-thiones is often achieved through a multicomponent Biginelli reaction.[2][3] This one-pot condensation reaction typically involves an aldehyde, a β-dicarbonyl compound, and thiourea.

General Synthesis of Dihydropyrimidine-2-thiones (Biginelli-like Reaction)[2]

A common synthetic route involves the reaction of an appropriate aldehyde, thiourea, and a β-ketoester in the presence of a catalyst.[2]

Protocol:

-

To a solution of an aldehyde (10 mmol) in a suitable solvent such as acetonitrile, add thiourea (10 mmol) and a β-ketoester (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate, 12 mmol).[2]

-

Add a catalyst, such as SnCl₂·2H₂O, to the mixture.[2]

-

Reflux the reaction mixture for approximately 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, pour the reaction mixture into ice-cold distilled water and stir for 5 minutes to precipitate the product.[2]

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.[2]

Synthesis of 1-(3-Fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione[1]

Protocol:

-

Equimolar quantities of thiocyanic acid and 3-fluoroaniline (5.4 mmol) are dissolved in acetone.

-

The mixture is stirred for 2–3 hours at room temperature.

-

The resulting clear solution is left for slow evaporation.

-

Colorless crystals of the product are obtained after several days.

Crystallographic Data and Structure

The crystal structures of several fluorinated dihydropyrimidine-2-thione analogues have been determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.

Crystal Structure of 1-(3-Fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione[1]

The crystal structure of this compound reveals that the dihydropyrimidine ring is essentially planar.[1] The benzene ring is oriented almost perpendicular to the dihydropyrimidine ring, with a dihedral angle of 83.97 (14)°.[1] In the crystal, molecules form centrosymmetric dimers through intermolecular N—H⋯S hydrogen bonds.[1]

Table 1: Crystallographic Data for 1-(3-Fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione [1]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₅FN₂S |

| Molecular Weight | 250.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.814 (3) |

| b (Å) | 14.997 (5) |

| c (Å) | 10.215 (3) |

| α (°) | 90 |

| β (°) | 95.711 (6) |

| γ (°) | 90 |

| Volume (ų) | 1344.0 (8) |

| Z | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα |

| µ (mm⁻¹) | 0.23 |

Crystal Structure of 1-(4-Fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione[4]

In this isomer, the dihydropyrimidine ring adopts a flattened boat conformation.[4] Similar to the 3-fluoro analogue, the crystal packing features dimers formed by N—H⋯S hydrogen bonds.[4]

Table 2: Crystallographic Data for 1-(4-Fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione [4]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₅FN₂S |

| Molecular Weight | 250.33 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.231 (3) |

| b (Å) | 10.8714 (14) |

| c (Å) | 14.589 (4) |

| α (°) | 90 |

| β (°) | 128.524 (3) |

| γ (°) | 90 |

| Volume (ų) | 2634.3 (8) |

| Z | 8 |

| Temperature (K) | 303 |

| Radiation | Mo Kα |

| µ (mm⁻¹) | 0.24 |

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural confirmation of synthesized compounds.

Table 3: Spectroscopic Data for 1-(4-Fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione [4]

| Technique | Data |

| IR (KBr, cm⁻¹) | 3184 (N—H), 1591 (C=C), 1535 (C=S) |

| ¹H NMR (CDCl₃, 400 MHz, δ ppm) | 1.34 (6H, s, 2CH₃), 1.49 (3H, s, CH₃), 4.83 (1H, s, CH), 7.06–7.50 (aromatic protons), 11.50 (1H, s, NH) |

| ¹³C NMR (CDCl₃, 100 MHz, δ ppm) | 20.9 (CH₃), 31.6 (2CH₃), 52.4, 112.3, 132.4 (quaternary C), 128–130.1 (aromatic C), 177.4 (C=S) |

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of fluorinated dihydropyrimidine-2-thiones.

Caption: Workflow for Synthesis and Structural Characterization.

Conclusion

While the specific crystal structure of this compound remains to be determined, the data presented for analogous fluorinated dihydropyrimidine-2-thiones provide a robust framework for researchers. The detailed synthetic protocols, comprehensive crystallographic tables, and spectroscopic data serve as a valuable resource for the rational design of novel compounds in this class. The established structure-property relationships in these analogues will aid in predicting the conformational and electronic properties of new derivatives, ultimately accelerating the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-fluoro-1,2-dihydropyridine-2-thione

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-fluoro-1,2-dihydropyridine-2-thione, a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule, this document compiles predicted spectroscopic characteristics based on known principles and data from analogous structures. It also outlines detailed, generalized experimental protocols for acquiring such data. The pyridine-2-thione motif is a valuable scaffold in organic synthesis and a key component in various biologically active compounds.[1] The introduction of a fluorine atom can significantly alter a molecule's physicochemical and biological properties, potentially leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1]

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of related fluorinated dihydropyridines and fundamental spectroscopic principles.[1]

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data

| Technique | Expected Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| ¹H NMR | Protons adjacent to the fluorine atom (e.g., at C4) are expected to show complex splitting patterns due to H-F coupling.[1] The proton on the nitrogen atom would likely appear as a broad singlet. |

| ¹³C NMR | The carbon atom bonded to fluorine (C3) is expected to exhibit a large one-bond C-F coupling constant (¹JCF).[1] Smaller two- and three-bond couplings are anticipated for adjacent carbons.[1] The C=S carbon would likely appear significantly downfield. |

| ¹⁹F NMR | A characteristic chemical shift is expected for a fluorine atom attached to a heterocyclic ring.[1] |

Table 2: Predicted IR and Mass Spectrometry Data

| Technique | Expected Values and Characteristics |

| IR Spectroscopy | Characteristic absorption bands are expected for the C=S (thione) group and the C-F bond.[1] |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) corresponding to the molecular weight of C₅H₄FNS would be observed. Common fragmentation patterns may include the loss of the fluorine atom or the thione group. |

Experimental Protocols

The following sections detail generalized protocols for the synthesis and spectroscopic analysis of this compound and related compounds.

Synthesis: Biginelli-like Reaction

A common method for synthesizing dihydropyrimidine-2-thiones is the Biginelli reaction, a one-pot three-component reaction.[2][3]

Materials:

-

An appropriate aldehyde

-

A β-dicarbonyl compound

-

Thiourea

-

Catalyst (e.g., citric acid, oxalic acid, or a Lewis acid)[3][4]

-

Solvent (e.g., ethanol)[3]

Procedure:

-

A mixture of the aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), thiourea (1 mmol), and the catalyst in ethanol (15 mL) is prepared.[3]

-

The reaction mixture is heated under reflux for a specified time, with the reaction progress monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion, the mixture is cooled, and the catalyst is removed by filtration.[3]

-

The filtrate is allowed to stand, often overnight, to allow the product to crystallize.[3]

-

The solid product is collected by vacuum filtration, washed with cold solvent, and recrystallized to yield the pure compound.[3][5]

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean NMR tube to a height of approximately 4-5 cm.[7]

Data Acquisition:

-

Insert the NMR tube into the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

-

If desired, acquire a ¹⁹F NMR spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.[8]

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

-

Place the mixture into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).[9]

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.[10] The concentration should be in the range of 10-100 micrograms per mL.[10]

-

Ensure the solution is free of any particulate matter by filtering if necessary.[10]

-

Transfer the solution to an appropriate vial for the mass spectrometer's autosampler.[10]

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source of the mass spectrometer.

-

The sample is ionized, and the resulting ions are directed into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]

-

A mass spectrum is generated, showing the relative abundance of ions at each m/z value.

References

- 1. This compound | 865663-90-7 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of dihydropyrimidin-2-one/thione library and cytotoxic activity against the human U138-MG and Rat C6 glioma cell lines [inis.iaea.org]

- 5. rsc.org [rsc.org]

- 6. Dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors: synthesis, SAR and in vitro profiling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08449G [pubs.rsc.org]

- 7. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Advent of Fluorine in Dihydropyridine Calcium Channel Blockers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. This guide delves into the discovery and history of fluorinated dihydropyridines, a pivotal class of L-type calcium channel blockers. From their synthetic origins to their intricate mechanism of action, we explore the scientific journey that established these compounds as indispensable tools in the management of cardiovascular diseases. This document serves as a comprehensive resource, providing in-depth technical details on their synthesis, biological evaluation, and the signaling pathways they modulate.

Historical Perspective and Key Discoveries

The journey of dihydropyridines (DHPs) as therapeutic agents began with the Hantzsch synthesis in 1881, a multi-component reaction that efficiently produces the core dihydropyridine scaffold.[1] However, it was not until the mid-20th century that their pharmacological potential as calcium channel blockers was realized, leading to the development of the first-generation DHP, nifedipine.[2]

The introduction of fluorine into the dihydropyridine structure represented a significant advancement in the field. Although pinpointing the exact first synthesis of a fluorinated dihydropyridine is challenging from available literature, the rationale for incorporating fluorine was driven by the growing understanding of its beneficial effects on drug properties. Medicinal chemists began to explore the impact of fluorinated substituents on the phenyl ring at the 4-position of the dihydropyridine core, a critical determinant of activity. This led to the development of second and third-generation DHPs with improved pharmacokinetic and pharmacodynamic properties. A notable example is amlodipine, which, while not fluorinated in its marketed form, has been the subject of fluorination studies to explore potential enhancements.[3] The development of fluorinated analogues has been a continuous effort to refine the therapeutic index of this important class of drugs.[4]

Mechanism of Action: L-Type Calcium Channel Blockade

Fluorinated dihydropyridines, like their non-fluorinated counterparts, exert their therapeutic effects by blocking L-type voltage-gated calcium channels (Caᵥ1.2).[5] These channels are crucial for regulating calcium influx into vascular smooth muscle cells and cardiac myocytes.[6] In vascular smooth muscle, the influx of calcium through L-type channels is a primary trigger for vasoconstriction.[7] By binding to a specific site on the α1 subunit of the channel, dihydropyridines allosterically modulate the channel's function, stabilizing it in a closed or inactivated state and thereby reducing the influx of calcium.[2] This leads to vasodilation and a subsequent reduction in blood pressure.[8]

The signaling pathway initiated by the opening of L-type calcium channels in vascular smooth muscle cells is a cascade of events leading to muscle contraction. Depolarization of the cell membrane triggers the opening of these channels, allowing Ca²⁺ ions to enter the cell. This influx of Ca²⁺ increases the intracellular calcium concentration, which then binds to calmodulin. The Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chains. This phosphorylation enables the interaction between myosin and actin filaments, resulting in smooth muscle contraction and vasoconstriction. Fluorinated dihydropyridines interrupt this pathway at a critical early step by preventing the initial influx of calcium.

Synthesis of Fluorinated Dihydropyridines

The cornerstone of fluorinated dihydropyridine synthesis is the Hantzsch reaction, a one-pot condensation of a fluorinated aromatic aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source like ammonium acetate.[9][10]

Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid, diethyl ester

This protocol is a representative example of the Hantzsch synthesis adapted for a fluorinated dihydropyridine.

Materials:

-

4-Fluorobenzaldehyde

-

Ethyl acetoacetate

-

Ammonium acetate

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorobenzaldehyde (1 equivalent) in ethanol.

-

To this solution, add ethyl acetoacetate (2 equivalents) and ammonium acetate (1.2 equivalents).

-

The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled to room temperature.

-

The product often precipitates out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by the addition of cold water.

-

The solid product is collected by filtration and washed with a cold ethanol/water mixture.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure fluorinated dihydropyridine.

Biological Evaluation: In Vitro Potency Assessment

The primary method for determining the potency of fluorinated dihydropyridines as L-type calcium channel blockers is the whole-cell patch-clamp technique.[11][12] This electrophysiological method allows for the direct measurement of ion channel activity and the effect of a compound on it, typically quantified by the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: Determination of IC₅₀ using Whole-Cell Patch-Clamp

Cell Culture:

-

Human Embryonic Kidney (HEK-293) cells stably expressing the human Caᵥ1.2 channel subunits are commonly used.[11]

-

Cells are cultured in appropriate media and under standard conditions (e.g., 37°C, 5% CO₂).

Electrophysiology:

-

Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.

-

The external solution typically contains Ba²⁺ as the charge carrier to enhance the current and block K⁺ channels.

-

Patch pipettes with a resistance of 2-5 MΩ are filled with an internal solution and used to form a high-resistance seal with the cell membrane.

-

The whole-cell configuration is established by applying a brief suction pulse.

-

The membrane potential is held at a holding potential (e.g., -80 mV) to keep the channels in a closed state.[13]

-

L-type calcium channel currents are elicited by depolarizing voltage steps (e.g., to +10 mV for 200 ms).[14]

-

A stable baseline current is established before the application of the test compound.

-

The fluorinated dihydropyridine is applied at increasing concentrations through the perfusion system.

-

The inhibition of the peak current at each concentration is measured.

-

The IC₅₀ value is determined by fitting the concentration-response data to the Hill equation.[12]

Quantitative Data on Fluorinated Dihydropyridines

The introduction of fluorine can significantly impact the potency of dihydropyridine calcium channel blockers. The following table summarizes the IC₅₀ values for several dihydropyridines, including a fluorinated example.

| Compound | Phenyl Ring Substituent | Target | IC₅₀ (nM) | Reference |

| Nifedipine | 2-NO₂ | Caᵥ1.2 | 16-22 | [12][15] |

| Cilnidipine | 3-OCH₂CH₂OCH₃ | L-type (cardiac) | 17,000 | [13] |

| Fluorinated DHP (example) | 4-F | L-type | Varies | [4] |

| Amlodipine | 2-Cl | L-type | Not specified | [3] |

Note: IC₅₀ values can vary depending on the experimental conditions, such as the cell line used, holding potential, and charge carrier.

Pharmacokinetic Properties

Fluorination is known to improve the pharmacokinetic profile of drugs. While direct comparative studies between fluorinated and non-fluorinated versions of the same dihydropyridine are not extensively available in the public domain, the general principles of how fluorine impacts pharmacokinetics are well-established. The high metabolic stability of the carbon-fluorine bond can reduce the rate of metabolic degradation, potentially leading to a longer half-life and improved bioavailability.

The following table presents pharmacokinetic data for amlodipine, a widely used dihydropyridine, to provide a reference for typical parameters in this class.

| Parameter | Value | Reference |

| Amlodipine | ||

| Bioavailability | 64-90% | [16] |

| Protein Binding | ~93% | [16] |

| Half-life | 30-50 hours | [16] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 6-12 hours | [16] |

Conclusion

The incorporation of fluorine into the dihydropyridine scaffold has been a successful strategy in the quest for more effective and safer calcium channel blockers. This technical guide has provided an overview of the history, mechanism of action, synthesis, and biological evaluation of these important therapeutic agents. The detailed protocols and compiled data offer a valuable resource for researchers in the field of drug discovery and development, facilitating further innovation in the design of next-generation fluorinated dihydropyridines. The continued exploration of structure-activity relationships and the impact of fluorination on pharmacokinetic and pharmacodynamic properties will undoubtedly lead to the development of even more refined and targeted therapies for cardiovascular diseases.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of pharmacokinetics and safety with bioequivalence of Amlodipine in healthy Chinese volunteers: Bioequivalence Study Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated dihydropyridines as candidates to block L-type voltage-dependent calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Calcium Signaling Mechanisms in Arterial Smooth Muscle and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Dihydropyridines as Calcium Channel Blockers: An Overview" by Thelma Salazar, Andres Gonzalez et al. [scholarworks.utrgv.edu]

- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 10. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Selectivity of dihydropyridines for cardiac L-type and sympathetic N-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

A Technical Guide to the Theoretical and Computational Investigation of 3-Fluoro-1,2-dihydropyridine-2-thione and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 3-fluoro-1,2-dihydropyridine-2-thione and structurally related compounds. It covers synthetic approaches, spectroscopic characterization, and in-silico techniques such as Density Functional Theory (DFT) and molecular docking, which are crucial for understanding the molecular properties and potential therapeutic applications of this class of heterocyclic compounds.

Introduction to Dihydropyridine-2-thiones

Dihydropyrimidine-2(1H)-thiones (DHPMs) are a class of heterocyclic compounds first reported by P. Biginelli in 1893.[1][2] These molecules and their derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and calcium channel blocking properties.[1][2] The introduction of a fluorine atom into the pyridine ring, as in this compound, can significantly modulate the compound's physicochemical and biological properties, such as metabolic stability and binding affinity to target proteins.[3] This guide focuses on the computational and theoretical frameworks used to elucidate the structure-activity relationships (SAR) of these promising therapeutic agents.

Synthesis and Characterization

The synthesis of dihydropyrimidine-2-thione derivatives typically involves a one-pot multicomponent Biginelli reaction.[4] This reaction condenses an aldehyde, a β-ketoester, and thiourea under acidic conditions.[4]

General Synthetic Protocol

A common method for synthesizing dihydropyrimidine-2-thione derivatives is through the Biginelli condensation reaction.[1][5]

Experimental Protocol: Biginelli Condensation for Dihydropyrimidine-2-thione Synthesis

-

Reactant Preparation: An equimolar mixture of an appropriate aldehyde (10 mmol), thiourea (10 mmol), and a β-ketoester like ethyl acetoacetate (12 mmol) is prepared.[5]

-

Solvent and Catalyst: The reactants are dissolved in a suitable solvent, such as acetonitrile or ethanol.[1][5] A catalyst, for instance, phosphorous pentoxide or SnCl₂·2H₂O, is added to the mixture.[1][5]

-

Reaction Condition: The reaction mixture is refluxed for several hours (e.g., 6 hours).[5] The progress of the reaction is monitored using thin-layer chromatography (TLC).[5]

-

Isolation and Purification: Upon completion, the reaction mixture is cooled and poured into ice-cold distilled water.[5] The resulting precipitate is filtered, washed with water, and recrystallized from a solvent like ethanol to yield the purified product.[1]

Spectroscopic Characterization

The synthesized compounds are characterized using various spectroscopic techniques to confirm their chemical structures.

Experimental Protocol: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like DMSO-d₆ as the internal reference.[5] Chemical shifts are reported in parts per million (ppm).[5]

-

Infrared (IR) Spectroscopy: FT-IR spectra are recorded to identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds.[6]

Table 1: Representative Spectroscopic Data for a Dihydropyrimidine-2-thione Derivative Note: The following data is for a representative dihydropyrimidine-2-thione derivative and not specifically for this compound, as specific data for the latter was not available in the provided search results.

| Spectroscopic Technique | Observed Signals (in DMSO-d₆) |

| ¹H NMR (400 MHz) | δ 12.39 (s, 1H, COOH), 9.38 (s, 1H, py-NH), 8.41 (d, J = 4.72 Hz, –NH), 7.81 (d, J = 8.52 Hz, –2H, ArH), 7.27 (d, J = 8.52 Hz, –2H, ArH), 5.46 (s, 1H, –CH)[6] |

| ¹³C NMR (100 MHz) | δ 189.8 (C=S), 174.9 (C=O), 164.5, 156.4, 150.8, 144.9, 142.4, 129.6, 127.5, 126.1, 125.7, 125.2, 124.9, 124.4, 123.6, 115.8, 90.7, 63.8, 57.2, 55.4, 55.0, 54.6, 41.0, 37.2[5][6] |

Theoretical and Computational Studies

Computational chemistry plays a pivotal role in understanding the electronic structure, reactivity, and potential biological activity of novel compounds. DFT and molecular docking are powerful tools in this regard.

Density Functional Theory (DFT) Studies

DFT calculations are employed to optimize the molecular geometry and to determine various electronic properties.[3]

Computational Protocol: DFT Calculations

-

Software: Quantum chemical calculations are performed using software packages like Gaussian.

-

Method and Basis Set: The geometry of the molecule is optimized using a functional such as B3LYP or M06-2X with a basis set like 6-311++G(d,p).[3]

-

Property Calculation: Following geometry optimization, vibrational frequencies, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are calculated at the same level of theory.[3][7] Natural Bond Orbital (NBO) analysis can also be performed to investigate charge delocalization and intramolecular interactions.[7]

Table 2: Calculated Molecular Properties of a Related Heterocyclic Compound Note: Data presented here is for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, a related fluorinated heterocyclic compound, to illustrate the outputs of DFT calculations.[3]

| Parameter | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |

| N-N Bond Length (Å) | 1.358 | - |

| C-N (amino) Bond Length (Å) | 1.363 | 1.364 |

| C-F Bond Length (Å) | 1.355 | 1.340, 1.342 |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a target protein.[8][9] This is instrumental in identifying potential drug candidates.

Computational Protocol: Molecular Docking

-

Target Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is generated and its geometry is optimized using a suitable force field or quantum mechanical method.

-

Docking Simulation: Docking is performed using software like AutoDock or MOE.[9] The active site of the protein is defined, and the software explores possible binding conformations of the ligand within this site.

-

Analysis: The results are analyzed based on the docking score (binding energy) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.[9]

Table 3: Representative Molecular Docking Results for Dihydropyrimidine Derivatives Note: The following data showcases typical docking scores for dihydropyrimidine derivatives against various protein targets.

| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) |

| Pyrimidine-2,4-dione derivative 9 | SARS-CoV-2 Mpro | 6LU7 | -12.70[9] |

| Pyrimidine-2,4-dione derivative 4 | SARS-CoV-2 Mpro | 6LU7 | -12.38[9] |

| Pyrimidine-2,4-dione derivative 11 | SARS-CoV-2 Mpro | 6LU7 | -12.13[9] |

| Para-hydroxy-linked DHP (5f) | Various Pathogens | - | -3.591 to -8.499[8] |

Visualizing Workflows and Relationships

Graphical representations of experimental and computational workflows provide a clear and concise understanding of the processes involved.

Caption: Workflow for the synthesis and characterization of dihydropyrimidine-2-thiones.

Caption: Workflow for the computational analysis of dihydropyrimidine-2-thiones.

Conclusion

The integration of synthetic chemistry with advanced computational techniques provides a powerful paradigm for the discovery and development of novel therapeutic agents based on the this compound scaffold. The methodologies outlined in this guide offer a robust framework for researchers to synthesize, characterize, and predict the biological activities of this important class of heterocyclic compounds. Further experimental validation of the computational predictions is essential to advance these molecules through the drug discovery pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors: synthesis, SAR and in vitro profiling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08449G [pubs.rsc.org]

- 6. Dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors: synthesis, SAR and in vitro profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic and Infection-Controlled Investigations of Novel Dihydropyridine Hybrids: An Efficient Synthesis and Molecular-Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of Fluorinated Thiones: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, significantly enhancing pharmacological properties such as metabolic stability, lipophilicity, and target affinity.[1][2][3] Parallelly, the thione functional group (C=S), a sulfur analog of a ketone, has garnered interest as a bioisostere for carbonyls, offering unique chemical and physical properties that can modulate biological activity. The convergence of these two chemical motifs—fluorinated thiones—represents a nascent but promising area of research for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the potential biological activities of fluorinated thiones, with a focus on a key class of these compounds: fluorinated imidazole-2-thiones. We will delve into their synthesis, biological evaluation, and the experimental methodologies employed in their assessment.

Core Concepts: The Synergy of Fluorine and the Thione Group

The rationale for investigating fluorinated thiones stems from the advantageous properties conferred by each component. Fluorination can lead to:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation and thereby prolonging the in vivo half-life of a drug candidate.

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors, potentially increasing potency.

-

Modulated Physicochemical Properties: Fluorine substitution can alter a molecule's pKa, lipophilicity, and membrane permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

The thione group, often introduced as a replacement for a carbonyl, can:

-

Alter Electronic and Steric Properties: The larger size and different electronic nature of sulfur compared to oxygen can lead to altered binding modes and potencies.

-

Serve as a Versatile Synthetic Handle: The thione functionality can be readily converted to other functional groups, facilitating the synthesis of diverse compound libraries.

The combination of these features in fluorinated thiones presents a compelling strategy for the design of novel bioactive compounds.

Case Study: Fluorinated Imidazole-2-Thiones as Cytotoxic and Antiviral Agents

A significant body of work in this area has focused on fluorinated analogues of lepidilines, which are naturally occurring imidazolium alkaloids. The conversion of fluorinated imidazolium salts to their corresponding imidazole-2-thiones has yielded compounds with notable biological activity.

Synthesis of Fluorinated Imidazole-2-Thiones

The general synthetic pathway to fluorinated imidazole-2-thiones involves a multi-step process, which is depicted in the workflow diagram below. This process typically starts with fluorinated benzylamines and proceeds through the formation of imidazole N-oxides and imidazolium salts, which are then converted to the final thione products.

Biological Activity: Cytotoxicity Screening

Fluorinated imidazole-2-thiones have been evaluated for their cytotoxic activity against various human cancer cell lines. The data from these studies are summarized in the table below. The introduction of fluorine-containing substituents has been shown to amplify the cytotoxic properties of these compounds.[4][5][6]

| Compound ID | Structure | Cell Line | CC50 (µM) | IC50 (µM) | Selectivity Index (CC50/IC50) |

| 10a | 1,3-Dibenzyl-4,5-dimethyl-1,3-dihydro-2H-imidazole-2-thione | HeLa | > 100 | 25 | > 4 |

| 10b | 1,3-Bis(4-fluorobenzyl)-4,5-dimethyl-1,3-dihydro-2H-imidazole-2-thione | HeLa | 50 | 10 | 5 |

| 10c | 1,3-Bis(4-(trifluoromethyl)benzyl)-4,5-dimethyl-1,3-dihydro-2H-imidazole-2-thione | HeLa | 25 | 5 | 5 |

| 10d | 1-Benzyl-3-(4-fluorobenzyl)-4,5-dimethyl-1,3-dihydro-2H-imidazole-2-thione | HeLa | 75 | 15 | 5 |

Data extracted from Mlostoń et al., Molecules, 2022.[4][5][6]

Biological Activity: Antiviral Screening

The same series of compounds was also screened for antiviral activity against a panel of viruses. However, in the reported studies, the fluorinated imidazole-2-thiones did not exhibit significant antiviral activity at non-toxic concentrations.[4][5] This highlights the specificity of the biological effects of these compounds and underscores the importance of broad screening to identify their therapeutic potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the generalized experimental protocols for the synthesis and biological evaluation of fluorinated imidazole-2-thiones, based on published literature.[4]

General Procedure for the Synthesis of Fluorinated Imidazole-2-Thiones

-

Synthesis of Imidazole N-oxides: A mixture of a fluorinated benzaldehyde, glyoxal (40% aqueous solution), and ammonia (25% aqueous solution) in methanol is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold methanol, and dried to yield the corresponding imidazole N-oxide.

-

Deoxygenation of Imidazole N-oxides: The imidazole N-oxide is dissolved in methanol, and Raney nickel is added. The mixture is stirred under a hydrogen atmosphere (or refluxed with a hydrogen donor) until the reaction is complete (monitored by TLC). The catalyst is filtered off, and the solvent is evaporated to give the imidazole.

-

Synthesis of Imidazolium Salts: The imidazole is dissolved in acetonitrile, and the appropriate fluorinated benzyl halide is added. The mixture is heated at reflux for 12-24 hours. The solvent is removed under reduced pressure, and the residue is washed with diethyl ether to afford the imidazolium salt.

-

Synthesis of Imidazole-2-thiones: The imidazolium salt is dissolved in pyridine, and elemental sulfur is added. The mixture is heated at reflux for 4-8 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the fluorinated imidazole-2-thione.

Cytotoxicity Assay Protocol (MTT Assay)

-

Cell Seeding: Human cancer cells (e.g., HeLa) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37 °C in a 5% CO2 atmosphere.

-

Compound Treatment: The cells are treated with various concentrations of the fluorinated thiones (typically in DMSO, with the final DMSO concentration not exceeding 0.5%) and incubated for another 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37 °C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets and signaling pathways of most fluorinated thiones are yet to be elucidated, their observed cytotoxic effects suggest interference with fundamental cellular processes. Potential mechanisms of action for anticancer agents include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation and survival. The diagram below illustrates a generalized view of how a cytotoxic compound might exert its effects.

Future Directions and Conclusion

The exploration of fluorinated thiones as potential therapeutic agents is still in its early stages. The initial findings, particularly with fluorinated imidazole-2-thiones, are encouraging and warrant further investigation. Future research in this area should focus on:

-

Expanding Chemical Diversity: Synthesizing and screening a broader range of fluorinated thiones, including different heterocyclic and acyclic scaffolds, will be crucial to fully understand their structure-activity relationships.

-

Elucidating Mechanisms of Action: Identifying the specific molecular targets and signaling pathways affected by these compounds will be essential for their rational design and optimization.

-

In Vivo Studies: Promising candidates identified in vitro will need to be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of cytotoxic fluorinated quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity profile of 3-fluoro-1,2-dihydropyridine-2-thione

An In-Depth Technical Guide to the Reactivity Profile of 3-fluoro-1,2-dihydropyridine-2-thione

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] The pyridine-2-thione motif is a versatile and valuable scaffold known to be a key component in a variety of biologically active compounds.[1] This technical guide provides a comprehensive overview of the predicted reactivity profile of this compound, a molecule combining these two important structural features. The information presented herein is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, reactivity, and potential biological significance based on the established chemistry of related compounds.

Proposed Synthesis

The Biginelli reaction is a one-pot condensation of an aldehyde, a β-ketoester, and thiourea, typically under acidic conditions, to yield dihydropyrimidinones or their thione analogs.[2][3][4] Following the formation of the core structure, electrophilic fluorination using an agent such as Selectfluor® can introduce the fluorine atom at the 3-position.[1][5][6]

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1,2-Dihydropyridine-2-thione Core (General Procedure)

-

To a round-bottom flask, add the selected aldehyde (10 mmol), β-dicarbonyl compound (10 mmol), thiourea (12 mmol), and a catalytic amount of a suitable acid catalyst (e.g., SnCl₂·2H₂O).

-

Add acetonitrile (20 mL) as the solvent.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold distilled water.

-

Stir the mixture for 10 minutes to induce precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from ethanol or by column chromatography.

Step 2: Synthesis of this compound (General Procedure)

-

Dissolve the 1,2-dihydropyridine-2-thione core (1 mmol) in acetonitrile (10 mL) in a flask under an argon atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve Selectfluor® (1.1 mmol) in acetonitrile (5 mL).

-

Slowly add the Selectfluor® solution dropwise to the cooled solution of the dihydropyridine-2-thione over 15 minutes.

-

Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its functional groups: the electron-withdrawing fluorine atom, the nucleophilic thione group, the acidic N-H protons, and the conjugated diene system within the ring.

Caption: Key reactive sites of this compound.

Reactions at the Thione Group (S-Nucleophilicity)

The sulfur atom of the thione group is a soft nucleophile and a primary site for electrophilic attack.

-

S-Alkylation: The thione can be readily alkylated with alkyl halides (e.g., bromoacetyl bromide) in the presence of a base like K₂CO₃ to form S-substituted thioethers. This is a common derivatization strategy for dihydropyrimidine-2-thiones.[7]

-

S-Acylation: Reaction with acyl halides or anhydrides leads to the formation of S-acyl derivatives.

Reactions at the Nitrogen Atoms (N-Nucleophilicity)

The ring nitrogen atoms possess lone pairs and can act as nucleophiles, particularly after deprotonation.

-

N-Alkylation/N-Acylation: Under strongly basic conditions that deprotonate the N-H protons, the resulting anions can react with electrophiles. N-alkylation or N-acylation is possible, though S-alkylation is generally more favorable due to the higher nucleophilicity of sulfur.

Electrophilic Reactions on the Ring

The double bonds in the dihydropyridine ring can undergo electrophilic addition reactions. However, the electron-withdrawing nature of the adjacent fluorine atom and the thione group may deactivate the ring towards certain electrophiles.

-

Halogenation: Addition of halogens (e.g., Br₂) across the C4-C5 double bond is a plausible reaction.

-

Elimination: Related 3-fluoro-3,6-dihydropyridines have been shown to undergo elimination of hydrogen fluoride (HF) to form the corresponding aromatic pyridine ring system under mild conditions.[5] A similar elimination could be a potential subsequent reaction for this scaffold.

Nucleophilic Substitution

-

Displacement of Fluorine: The fluorine atom at the C3 position is attached to an sp²-hybridized carbon. Nucleophilic aromatic substitution (SNA r) is generally difficult but can occur if the ring is sufficiently activated by electron-withdrawing groups and under forcing conditions with strong nucleophiles. In related fluoro-pyridazines, nucleophilic displacement at a position adjacent to a nitrogen has been observed.[8]

Cycloaddition Reactions

The conjugated diene system within the 1,2-dihydropyridine ring makes it a potential candidate for cycloaddition reactions, such as the Diels-Alder reaction, where it would act as the diene component. This would provide a pathway to complex fused heterocyclic systems.[9]

Spectroscopic Data

While specific data for the title compound is unavailable, the following table summarizes typical spectroscopic characteristics observed in structurally similar dihydropyrimidine-2-thione derivatives.[7]

| Spectroscopic Data | Characteristic Features and Expected Values |

| ¹H NMR | NH protons: Broad singlets, typically downfield (δ 7.5 - 10.5 ppm).CH (C4 position): Doublet or singlet (δ 5.0 - 6.5 ppm).Ring CH protons: Signals in the aromatic/vinylic region (δ 6.0 - 8.0 ppm).Substituent protons: Dependent on the specific groups attached. |

| ¹³C NMR | C=S (Thione): Characteristic downfield signal (δ 175 - 190 ppm).C-F: Signal will be a doublet due to C-F coupling (J ≈ 160-250 Hz).Ring Carbons: Signals typically in the range of δ 100 - 160 ppm. |

| ¹⁹F NMR | A singlet or multiplet depending on coupling with nearby protons. The chemical shift will be characteristic of a fluorine atom attached to an sp² carbon in a heterocyclic system. |

| IR Spectroscopy | N-H stretch: Broad band around 3100-3300 cm⁻¹.C=S stretch: Band around 1100-1250 cm⁻¹.C=C stretch: Bands in the 1500-1650 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be clearly visible, along with characteristic fragmentation patterns involving the loss of fluorine, sulfur-containing fragments, and cleavage of the dihydropyridine ring. |

Potential Biological Activity

Dihydropyrimidine-2-thiones (DHPMs) are a class of compounds with a broad spectrum of pharmacological properties. The introduction of a fluorine atom can further modulate this activity.

-

Antiviral Activity: Dihydropyrimidine-2-thiones have been identified as potent inhibitors of the SARS-CoV-2 Main Protease (Mpro), a crucial enzyme for viral replication.[7] Fluorinated moieties were noted as key design elements for enhancing interactions with the enzyme's active site.[7]

-

Anticancer Activity: Pyridine-2-thione derivatives have shown anticancer effects against various cell lines.[10] DHPMs have also been evaluated for their cytotoxic activity against glioma cell lines.[11]

-

Antimicrobial Activity: Many DHPM derivatives have been screened for their antibacterial and antifungal properties, often showing moderate to good activity against various pathogens.[3][4]

-

Other Activities: The DHPM scaffold is associated with anti-inflammatory, antihypertensive, and calcium channel blocking activities.[4][12]

The general workflow for assessing the biological potential of a novel compound like this compound is outlined below.

Caption: General workflow for drug discovery and development.

Quantitative Biological Data for Related Compounds

The following table presents inhibitory concentrations (IC₅₀) for dihydropyrimidine-2-thione derivatives against the SARS-CoV-2 Main Protease (Mpro), demonstrating the potential of this chemical class.[7]

| Compound ID (from source) | Structure | IC₅₀ (μM) against SARS-CoV-2 Mpro |

| 12j | 2-(((S)-2-(3-aminopiperidin-1-yl)acetyl)thio)-N-(4-sulfamoylphenyl)-4-(4-(trifluoromethyl)phenyl)-6-(trifluoromethyl)-1,4-dihydropyrimidine-5-carboxamide | 0.063 |

| 12l | 2-(((S)-2-(3-aminopiperidin-1-yl)acetyl)thio)-N-(4-sulfamoylphenyl)-4-(p-tolyl)-6-(trifluoromethyl)-1,4-dihydropyrimidine-5-carboxamide | 0.054 |

Conclusion

This compound represents a promising, albeit underexplored, heterocyclic scaffold. Based on the established reactivity of its constituent functional groups, it is predicted to be a versatile building block. The nucleophilic sulfur atom allows for straightforward S-alkylation to introduce diverse side chains, while the diene system opens pathways for cycloaddition reactions. The presence of the fluorine atom is anticipated to modulate its electronic properties and biological activity, making it an attractive target for medicinal chemistry and drug development programs, particularly in the search for new antiviral and anticancer agents. The proposed synthetic routes and reactivity profile outlined in this guide provide a solid foundation for future experimental investigation into this intriguing molecule.

References

- 1. This compound | 865663-90-7 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. sanad.iau.ir [sanad.iau.ir]

- 4. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors: synthesis, SAR and in vitro profiling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08449G [pubs.rsc.org]

- 8. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of dihydropyrimidin-2-one/thione library and cytotoxic activity against the human U138-MG and Rat C6 glioma cell lines [inis.iaea.org]

- 12. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of 3-fluoro-1,2-dihydropyridine-2-thione

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth analysis of the solubility of 3-fluoro-1,2-dihydropyridine-2-thione in common laboratory solvents. This guide provides an overview of expected solubility based on related compounds, detailed experimental protocols for quantitative determination, and a workflow for solubility assessment.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its solubility, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).